molecular formula C7H10O B138766 Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) CAS No. 156541-80-9

Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI)

Cat. No.: B138766
CAS No.: 156541-80-9
M. Wt: 110.15 g/mol
InChI Key: RRMPJOGQLZZBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) is an organic compound characterized by a cyclopropyl ring substituted with a methyl group and a methylene group, along with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-pentanone with sodium hydroxide, followed by a series of distillations and extractions . Another method includes the preparation from 1-chloro-4-pentanone and potassium hydroxide, yielding the desired ketone in high purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous reactors and advanced separation techniques to isolate the product efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents to form intermediate species that further react to yield the final products . The exact mechanism can vary depending on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl methyl ketone
  • Methyl ethyl ketone
  • Acetylcyclopropane

Uniqueness

Ethanone, 1-(2-methyl-3-methylenecyclopropyl)-(9CI) is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other ketones may not be suitable .

Properties

CAS No.

156541-80-9

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

1-(2-methyl-3-methylidenecyclopropyl)ethanone

InChI

InChI=1S/C7H10O/c1-4-5(2)7(4)6(3)8/h5,7H,1H2,2-3H3

InChI Key

RRMPJOGQLZZBFN-UHFFFAOYSA-N

SMILES

CC1C(C1=C)C(=O)C

Canonical SMILES

CC1C(C1=C)C(=O)C

Synonyms

Ethanone, 1-(2-methyl-3-methylenecyclopropyl)- (9CI)

Origin of Product

United States

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